N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide
Description
N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a propylcarbamoylamino group and a dimethyl(oxo)-lambda6-sulfanylidene moiety. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]-4-(propylcarbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-9-14-13(18)15-11-7-5-10(6-8-11)12(17)16-20(2,3)19/h5-8H,4,9H2,1-3H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYJCFSHMHVEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)C(=O)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide typically involves multi-step organic reactions One common method starts with the preparation of 4-aminobenzamide, which is then reacted with propyl isocyanate to introduce the propylcarbamoylamino group
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl moiety, leading to different products.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions allows researchers to explore its effects on biological systems.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs with specific therapeutic targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carbamoylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(methylcarbamoylamino)benzamide
- N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylcarbamoylamino)benzamide
- N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(butylcarbamoylamino)benzamide
Uniqueness
Compared to similar compounds, N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(propylcarbamoylamino)benzamide stands out due to its specific propylcarbamoylamino substitution, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can lead to different pharmacological and chemical properties, making it a compound of interest for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
